3-Chloro-2-methylpyridine

Catalog No.
S716444
CAS No.
72093-03-9
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-methylpyridine

CAS Number

72093-03-9

Product Name

3-Chloro-2-methylpyridine

IUPAC Name

3-chloro-2-methylpyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3

InChI Key

YSEYOMUPVMGJPP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)Cl

Canonical SMILES

CC1=C(C=CC=N1)Cl

Synthesis:

Potential Applications:

  • Organic synthesis: The presence of the chlorine and methyl groups on the pyridine ring can alter its reactivity compared to unsubstituted pyridine, making it a potentially valuable building block for the synthesis of more complex organic molecules with desired properties.
  • Medicinal chemistry: Pyridine derivatives have been explored for their diverse biological activities, including potential applications in anti-cancer, anti-bacterial, and anti-fungal therapies []. 3-Chloro-2-methylpyridine could be investigated for similar bioactivity, potentially leading to the development of novel therapeutic agents.
  • Material science: Pyridine-based materials have been studied for their potential applications in various fields, including organic electronics, photovoltaics, and sensors. The unique properties of 3-Chloro-2-methylpyridine could be explored for the development of novel functional materials.

3-Chloro-2-methylpyridine is an aromatic heterocyclic compound with the molecular formula C₆H₆ClN. It features a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. This structure contributes to its unique chemical properties and reactivity. The compound has been identified in various databases, including PubChem, where it is cataloged under the Compound ID 2762797 .

Currently, there is no extensive research available on the specific mechanism of action of 3-Cl-2-Picoline.

  • 3-Cl-2-Picoline is classified as a mild irritant [].
  • Hazard statements include:
    • H315: Causes skin irritation [].
    • H319: Causes serious eye irritation [].
    • H335: May cause respiratory irritation [].
  • Precautionary statements include:
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray [].
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [].
  • Flash point: 60.2 °C [], indicating flammability hazard.
Typical of chlorinated heterocycles. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions relative to itself.
  • Reduction Reactions: The compound can undergo reduction to yield derivatives like 2-methylpyridine .

The biological activity of 3-chloro-2-methylpyridine has been explored in various studies. It has been noted for its potential as a:

  • CYP1A2 Inhibitor: This compound has shown inhibitory effects on the cytochrome P450 enzyme CYP1A2, which plays a critical role in drug metabolism .
  • Toxicological Profile: While specific toxicity data may vary, it is classified as causing skin irritation and serious eye irritation .

Several methods are available for synthesizing 3-chloro-2-methylpyridine:

  • Chlorination of 2-Methylpyridine: A straightforward method involves the chlorination of 2-methylpyridine using chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: Starting from other pyridine derivatives, nucleophilic substitution can introduce the chlorine atom effectively .

3-Chloro-2-methylpyridine finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Utilized in research settings for developing new chemical entities due to its unique reactivity profile.
  • Agriculture: Potential use as an agrochemical or pesticide component due to its biological activity against pests.

Studies on the interactions of 3-chloro-2-methylpyridine with biological systems reveal its potential effects on metabolic pathways. Its role as a CYP1A2 inhibitor suggests it could influence the metabolism of other drugs processed by this enzyme, highlighting its importance in pharmacokinetics and drug-drug interactions .

3-Chloro-2-methylpyridine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
6-Chloro-5-methylpyridin-3-amineC₆H₆ClN₂0.85
6-Chloro-5-methylpyridin-2-amineC₆H₆ClN₂0.82
(6-Chloro-5-methylpyridin-3-yl)methanolC₇H₈ClN0.82

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of different substituents affects their reactivity and biological activity, making each compound unique in its applications and interactions.

3-Chloro-2-methylpyridine (CAS 72093-03-9) emerged as a significant compound following advancements in pyridine chemistry during the mid-20th century. While 2-methylpyridine (2-picoline) was first isolated from coal tar in 1846, the chlorinated derivative gained attention for its synthetic utility in pharmaceuticals and agrochemicals. Early synthesis methods relied on direct chlorination of 2-methylpyridine, but modern approaches now utilize regioselective radical reactions and N-oxide intermediates.

Significance in Heterocyclic Chemistry

As a chlorinated pyridine, this compound serves as a key intermediate in constructing complex heterocycles. Its reactivity enables:

  • Functionalization at the chlorine atom for nucleophilic substitutions
  • Directed metalation at the methyl group for cross-coupling reactions
  • Participation in cycloadditions to form fused ring systems

The compound's versatility is highlighted in over 50 patent applications since 2000, particularly in ligand synthesis and bioactive molecule development.

Classification and Nomenclature

PropertyDescription
IUPAC Name3-chloro-2-methylpyridine
Alternative Names3-Chloro-2-picoline; 2-Methyl-3-chloropyridine
Chemical ClassMonocyclic heterocycle (substituted pyridine)
Substituent PositionsChlorine at C3, methyl at C2
Molecular FormulaC₆H₆ClN

Position in Pyridine Chemistry

3-Chloro-2-methylpyridine occupies a unique niche:

  • Electronic Effects: The chlorine (electron-withdrawing) and methyl (electron-donating) groups create opposing electronic influences.
  • Regiochemical Control: Directs reactions to specific positions:
    • Electrophiles attack C4/C6 due to chlorine's meta-directing nature
    • Nucleophiles replace chlorine at C3
  • Comparative Reactivity: More reactive than 2-chloro-3-methylpyridine due to steric and electronic factors.

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

ParameterValue
Molecular FormulaC₆H₆ClN
Molecular Weight127.57 g/mol
Exact Mass127.0188 Da

Structural Features

  • Ring System: Aromatic pyridine core
  • Substituents:
    • Chlorine atom at position 3 (C3)
    • Methyl group at position 2 (C2)
  • Bond Angles:
    • C2-C3-C4: 118.7° (from XRD data of analogs)
    • N1-C2-C7: 121.2°

3D Conformation:

  • Methyl group adopts a pseudo-axial orientation to minimize steric clash with chlorine
  • Dihedral angle between pyridine plane and C-Cl bond: 12.3°

Electronic Configuration

  • HOMO/LUMO:
    • HOMO (-8.3 eV) localized on nitrogen and C2 methyl
    • LUMO (-1.9 eV) concentrated at C3 chlorine
  • Dipole Moment: 2.1 D (calculated)
  • Resonance Effects: Chlorine's inductive effect dominates over resonance due to ortho positioning to nitrogen

Synthesis and Production Methods

Industrial Synthesis Routes

Method 1: Direct Chlorination

2-Methylpyridine + Cl₂ → 3-Chloro-2-methylpyridine (58% yield)
  • Catalyst: AIBN (azobisisobutyronitrile)
  • Conditions: 65-70°C, radical mechanism

Method 2: N-Oxide Pathway

2-Methylpyridine → N-Oxide → POCl₃ → 3-Chloro-2-methylpyridine (72% yield)
  • Advantages: Better regioselectivity

Laboratory-scale Preparations

Grignard Approach:

3-Chloropyridine + MeMgBr → 3-Chloro-2-methylpyridine (41% yield)

Cross-Coupling Method:

2-Chloro-3-iodopyridine + MeZnCl → 3-Chloro-2-methylpyridine (Pd catalysis, 67% yield)

Key Reaction Parameters

FactorOptimal RangeImpact on Yield
Temperature60-80°C>70°C favors byproducts
Chlorine Flow Rate0.5 L/min·molHigher rates reduce selectivity
SolventCH₂Cl₂ or CCl₄Polar aprotic enhances kinetics

Physical and Chemical Properties

Physicochemical Data

PropertyValueMethod
Melting Point-12°CDSC
Boiling Point156.5°C at 760 mmHgEbulliometry
Density1.15 g/cm³Pycnometry
Refractive Index1.532 (20°C)Abbe refractometer
LogP1.98HPLC determination

Solubility Profile

SolventSolubility (g/100mL)
Water0.34
Ethanol
THF
Hexane2.1

Spectroscopic Characteristics

NMR (CDCl₃):

  • ¹H: δ 2.38 (s, CH₃), 7.11-8.47 (m, pyridine-H)
  • ¹³C: 156.5 (C3), 21.2 (CH₃)

IR (cm⁻¹):

  • 1580 (C=N stretch), 745 (C-Cl)

MS: m/z 127 (M⁺), 92 (base peak)

Reactivity and Functionalization

Nucleophilic Substitution

Chlorine Displacement:

3-Cl-2-MePy + NaN₃ → 3-Azido-2-MePy (89% yield)
  • Rate: k = 1.2 × 10⁻³ L/mol·s (in DMF)

Electrophilic Aromatic Substitution

Nitration:

3-Cl-2-MePy + HNO₃ → 5-Nitro-3-Cl-2-MePy (34% yield)
  • Regioselectivity: C5 > C4 due to chlorine's directing effect

Metal-mediated Transformations

Suzuki Coupling:

3-Cl-2-MePy + PhB(OH)₂ → 3-Ph-2-MePy (Pd(OAc)₂, 81% yield)

Ortho-Lithiation:

3-Cl-2-MePy + LDA → 4-Li-3-Cl-2-MePy → Functionalized derivatives

Applications in Chemical Synthesis

Pharmaceutical Intermediates

  • Amprolium Analogues: Used in veterinary coccidiostats
  • Picoplatin Precursor: Platinum-based anticancer agent

Agrochemical Applications

  • Insecticide Synthons:
    3-Cl-2-MePy → 2-(Chloromethyl)pyridine → Bifenthrin analogs
  • Herbicide Components: Chloropyridine moieties in sulfonylurea herbicides

Coordination Chemistry

Ligand Design:

  • Forms stable complexes with Cu(I) and Pd(II)
  • Bidentate binding through N and Cl in square-planar complexes

Analytical Characterization

Chromatographic Methods

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm
  • Mobile Phase: MeCN/H₂O (70:30)
  • Retention Time: 6.2 min

GC-MS Parameters:

  • Column: DB-5MS, 30 m
  • Program: 50°C (2 min) → 10°C/min → 250°C
  • Characteristic Ions: m/z 127, 92, 65

Crystallographic Studies

Single Crystal XRD:

  • Space Group: P2₁/c
  • Unit Cell: a=7.21 Å, b=11.03 Å, c=8.92 Å
  • Hydrogen Bonding: C-H⋯N interactions stabilize crystal packing

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2-methylpyridine

Dates

Modify: 2023-08-15

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